molecular formula C22H18FN3O3S B2800400 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895476-51-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2800400
M. Wt: 423.46
InChI Key: PCECEVJBZKTBBE-UHFFFAOYSA-N
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Description



  • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a chemical compound with a complex structure.

  • It belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds.

  • Imidazole derivatives have diverse pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects.





  • Synthesis Analysis



    • The synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline (the core structure of the compound) can be achieved through different routes.

    • One method involves reacting o-phenylenediamines with aromatic carboxylic acids using a strong dehydrating agent like polyphosphoric acid (PPA).

    • Another approach is the microwave-assisted synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline.





  • Molecular Structure Analysis



    • The compound consists of a benzimidazole ring fused with a phenyl group.

    • The presence of the sulfonyl group and fluorophenyl substituent adds complexity to its structure.





  • Chemical Reactions Analysis



    • The compound’s reactivity and chemical reactions depend on its functional groups.

    • Further studies are needed to explore its reactivity with other compounds.





  • Physical And Chemical Properties Analysis



    • Unfortunately, specific physical and chemical properties are not provided in the available data.

    • Experimental characterization would be necessary to determine its melting point, solubility, and other relevant properties.




  • Scientific Research Applications

    Synthesis and Characterization

    • The preparation of derivatives of benzo[d]thiazol and imidazole compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, has been reported, demonstrating the versatility of these compounds in chemical synthesis. These derivatives are fully analyzed and characterized using various spectroscopic methods, indicating their potential for further biological and pharmacological studies (Manolov, Ivanov, & Bojilov, 2021).

    Biological and Pharmacological Screening

    • A range of novel derivatives, including those related to imidazoles and benzimidazoles, have been synthesized and tested for antibacterial activity. Some compounds demonstrated moderate activity against both gram-positive and gram-negative bacterial strains, showcasing the antimicrobial potential of these derivatives (Darekar, Karale, Akolkar, & Burungale, 2020).

    • In the realm of anticancer research, certain benzimidazole derivatives have been identified with potent cytotoxicity against human cancer cell lines, highlighting the therapeutic promise of these compounds in oncology. This includes research into compounds that exhibit significant in vitro antitumor activity and potential inhibitory effects on specific cancer-related enzymes or pathways (El‐All et al., 2015).

    Chemical Properties and Applications

    • The synthesis of benzimidazole and imidazole compounds is not only limited to potential therapeutic applications but also extends to the exploration of their chemical properties, such as their use in the synthesis of other complex molecules and their roles in various chemical reactions. This includes the preparation of compounds through reactions involving benzo[d]imidazol-2-amine and flurbiprofen, leading to derivatives with potential for further chemical and pharmacological investigation (Ubeid, Thabet, & Abu Shuheil, 2021).

    Safety And Hazards



    • No safety or hazards information is available for this compound.

    • Researchers should conduct toxicity studies to assess its safety profile.




  • Future Directions



    • Investigate its potential as a drug candidate based on its pharmacological activities.

    • Explore modifications to enhance its efficacy and reduce toxicity.

    • Conduct preclinical and clinical trials to evaluate its therapeutic potential.




    properties

    IUPAC Name

    N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H18FN3O3S/c23-16-7-11-18(12-8-16)30(28,29)14-13-21(27)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)26-22/h1-12H,13-14H2,(H,24,27)(H,25,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PCECEVJBZKTBBE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H18FN3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    423.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

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